Isodecyl salicylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodecyl salicylate is synthesized through an esterification reaction between isodecyl alcohol and salicylic acid. The reaction typically involves heating the mixture in the presence of a catalyst, such as concentrated sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isodecyl salicylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into isodecyl alcohol and salicylic acid.
Oxidation: Under oxidative conditions, the isodecyl group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Isodecyl alcohol and salicylic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Isodecyl salicylate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a skin-conditioning agent and its effects on skin permeability.
Medicine: Explored for its anti-inflammatory properties and potential use in topical formulations for skin conditions.
Industry: Utilized in cosmetic formulations for its emollient and skin-conditioning properties
Mechanism of Action
Isodecyl salicylate exerts its effects primarily through its interaction with the skin. The ester compound enhances skin permeability and provides conditioning effects by forming a protective barrier on the skin surface. This barrier helps to retain moisture and improve skin texture . The salicylic acid component also contributes to its anti-inflammatory and keratolytic properties, making it effective in treating various skin conditions .
Comparison with Similar Compounds
Isodecyl salicylate is part of a broader class of salicylate esters, which include compounds such as:
- Butyloctyl salicylate
- Hexyldodecyl salicylate
- Ethylhexyl salicylate
- Methyl salicylate
- Myristyl salicylate
- Tridecyl salicylate
Uniqueness: Compared to other salicylate esters, this compound is unique due to its specific isodecyl alcohol component, which provides distinct emollient properties and enhances skin conditioning effects. Its molecular structure allows for better skin absorption and retention, making it particularly effective in cosmetic formulations .
Properties
IUPAC Name |
8-methylnonyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-14(2)10-6-4-3-5-9-13-20-17(19)15-11-7-8-12-16(15)18/h7-8,11-12,14,18H,3-6,9-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNSWOJMXNNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010022 | |
Record name | 8-Methylnonyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85252-25-1, 1027820-56-9 | |
Record name | Isodecyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085252251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methylnonyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isodecyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISODECYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7097PFP4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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